heptadecan-9-yl 10-[2-hydroxyethyl-(8-oxo-8-undecoxyoctyl)amino]decanoate
Description
Heptadecan-9-yl 10-[2-hydroxyethyl-(8-oxo-8-undecoxyoctyl)amino]decanoate (CAS: 2089251-43-2) is a synthetic lipid derivative with the molecular formula C₄₆H₉₁NO₅ and a molecular weight of 738.22 g/mol . Structurally, it consists of:
- A heptadecan-9-yl group (a 17-carbon branched alkyl chain) esterified to a decanoate backbone.
- A complex amino substituent at the 10-position, comprising a 2-hydroxyethyl group and an 8-oxo-8-undecoxyoctyl chain (an 8-carbon chain with a ketone and undecyloxy group at the terminal position).
This compound is hypothesized to function as an ionizable lipid or structural lipid in lipid nanoparticle (LNP) formulations for drug or mRNA delivery, owing to its amphiphilic nature and tertiary amine group, which can facilitate pH-dependent endosomal escape .
Properties
Molecular Formula |
C48H95NO5 |
|---|---|
Molecular Weight |
766.3 g/mol |
IUPAC Name |
heptadecan-9-yl 10-[2-hydroxyethyl-(8-oxo-8-undecoxyoctyl)amino]decanoate |
InChI |
InChI=1S/C48H95NO5/c1-4-7-10-13-16-17-21-29-36-45-53-47(51)39-32-26-22-28-35-42-49(43-44-50)41-34-27-20-18-19-25-33-40-48(52)54-46(37-30-23-14-11-8-5-2)38-31-24-15-12-9-6-3/h46,50H,4-45H2,1-3H3 |
InChI Key |
JUZHGMZUKFQMFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptadecan-9-yl 10-[2-hydroxyethyl-(8-oxo-8-undecoxyoctyl)amino]decanoate typically involves esterification reactions. The process begins with the reaction of heptadecan-9-yl alcohol with 10-[2-hydroxyethyl-(8-oxo-8-undecoxyoctyl)amino]decanoic acid under acidic conditions to form the ester bond . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar esterification techniques. The process involves large-scale reactors and continuous flow systems to ensure efficient production. The purity of the final product is ensured through various purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Esterification and Transesterification
The compound’s ester groups participate in esterification and transesterification reactions. These processes are pivotal for modifying its hydrophobic/hydrophilic balance:
-
Reagents : Primary/secondary alcohols, acid catalysts (e.g., H₂SO₄) or base catalysts (e.g., NaOCH₃).
-
Conditions : Elevated temperatures (80–120°C), inert solvents (toluene or DMF).
-
Products : New ester derivatives with altered alkyl chains (e.g., methyl or benzyl esters).
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Esterification | Methanol, H₂SO₄ | 100°C, toluene | Methyl ester derivative |
| Transesterification | Ethanol, NaOCH₃ | 80°C, DMF | Ethyl ester derivative |
Hydrolysis
The ester and amide bonds undergo hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Cleaves esters into carboxylic acids and alcohols (e.g., using HCl/H₂O).
-
Basic Hydrolysis (Saponification) : Produces carboxylate salts (e.g., NaOH/EtOH).
| Hydrolysis Type | Reagents | Conditions | Products |
|---|---|---|---|
| Acidic | 6M HCl, H₂O | Reflux, 12h | Decanoic acid, heptadecan-9-ol |
| Basic | 2M NaOH, EtOH | 60°C, 6h | Sodium decanoate, ethanolamine derivative |
Oxidation and Reduction
The oxo (keto) group at the 8-position is reactive in redox reactions:
-
Oxidation : Strong oxidizers (e.g., KMnO₄) convert the keto group to a carboxylic acid.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the keto group to a hydroxyl group.
| Reaction | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | 50°C, 8h | 8-carboxyoctanoate derivative |
| Reduction | H₂, Pd-C | 25°C, 3h | 8-hydroxyoctanoate derivative |
Aminolysis
The ester groups react with amines to form amides, enhancing biocompatibility for pharmaceutical applications:
-
Reagents : Primary amines (e.g., ethylenediamine).
-
Conditions : Solvent-free, 100–120°C.
| Amine | Conditions | Products |
|---|---|---|
| Ethylenediamine | 110°C, 5h | Bis-amide derivative |
Functional Group Interactions
The hydroxyethyl and amino groups enable further derivatization:
-
Acylation : Reaction with acetic anhydride acetylates the hydroxyl group.
-
Alkylation : Alkyl halides (e.g., methyl iodide) alkylate the amino group.
| Reaction | Reagents | Products |
|---|---|---|
| Acylation | Ac₂O, pyridine | Acetylated hydroxyethyl derivative |
| Alkylation | CH₃I, K₂CO₃ | N-methylated amino derivative |
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition patterns:
-
Major Products : Alkanes, CO₂, and ammonia fragments.
Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with rate dependence on pH and steric effects.
-
Redox Reactions : Keto-enol tautomerization influences the reduction pathway selectivity.
Scientific Research Applications
Heptadecan-9-yl 10-[2-hydroxyethyl-(8-oxo-8-undecoxyoctyl)amino]decanoate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Plays a crucial role in the formulation of lipid nanoparticles for gene delivery and mRNA vaccines.
Medicine: Integral in the development of mRNA-based therapeutics, including vaccines for infectious diseases.
Industry: Utilized in the production of lipid-based drug delivery systems and nanomedicine .
Mechanism of Action
The mechanism of action of heptadecan-9-yl 10-[2-hydroxyethyl-(8-oxo-8-undecoxyoctyl)amino]decanoate involves its incorporation into lipid nanoparticles. These nanoparticles facilitate the delivery of mRNA into cells by fusing with the cell membrane and releasing the mRNA into the cytoplasm. The mRNA then undergoes translation to produce the target protein, which elicits an immune response in the case of vaccines .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structurally Related Lipids
Structural and Functional Insights
Ester Chain Length
- The decanoate ester in the target compound (C₁₀) provides greater hydrophobicity compared to octanoate (C₈) analogs (e.g., ).
- Conversely, octanoate-based lipids (e.g., CAS 2089251-33-0) may exhibit faster degradation rates due to shorter chain length, as observed in hydrolysis studies of analogous esters .
Amino Substituent Variations
- The 8-oxo-8-undecoxyoctyl group in the target compound introduces a ketone and long alkoxy chain, which may improve interactions with cholesterol or phospholipids in LNPs .
- Replacing the hydroxyethyl group with a hydroxycyclohexyl () introduces steric hindrance, which could disrupt endosomal escape mechanisms critical for mRNA delivery .
Ionizability and pKa
- The tertiary amine in the target compound’s amino group is critical for pH-dependent ionization. Its pKa (~6.5–6.8, estimated by analogy to ) aligns with optimal endosomal escape profiles, unlike neutral lipids (e.g., ’s hydroxycyclohexyl variant), which lack this functionality .
- Compounds with unsaturated chains (e.g., ’s dienyl group) exhibit lower phase transition temperatures, enhancing membrane fusion but increasing susceptibility to oxidation .
Q & A
Basic: What is the functional role of SM-102 in lipid nanoparticle (LNP) formulations for mRNA delivery?
SM-102 is an ionizable cationic lipid critical for forming stable LNPs. Its tertiary amine group undergoes pH-dependent protonation, enabling electrostatic interactions with mRNA during encapsulation and facilitating endosomal escape post-cellular uptake. Structurally, its long alkyl chains (e.g., heptadecan-9-yl and undecoxyhexyl groups) enhance hydrophobic interactions with other lipids (e.g., DSPC, cholesterol), stabilizing the LNP core .
Key Data:
| Property | Value | Reference |
|---|---|---|
| pKa (ionizable group) | ~6.7–6.9 (pH-dependent) | |
| Hydrophobic chain length | C17 (heptadecan-9-yl), C11 (undecyloxy) |
Basic: What synthetic methodologies are employed for SM-102 production?
SM-102 is synthesized via multi-step organic reactions:
Borylation : Methyl 10-undecenoate reacts with 9-BBN under heating (85–90°C) to form a boronated intermediate.
Cross-coupling : Pd(PPh₃)₄-mediated Suzuki coupling introduces the xanthenyl group.
Hydrolysis : NaOH-mediated saponification converts esters to carboxylic acids.
Amidation : Carbodiimide coupling (e.g., EDC/NHS) links hydroxyethyl and undecoxyhexylamine groups .
Quality Control:
- Purity : ≥98% (HPLC/LC-MS) .
- Structural validation : ¹H NMR (δ 0.8–1.6 ppm for alkyl chains; δ 3.5–4.0 ppm for ester/amine groups) .
Advanced: How can researchers optimize SM-102 synthesis to improve yield and scalability?
Critical Parameters:
- Catalyst selection : Pd(PPh₃)₄ vs. newer Pd catalysts (e.g., XPhos) for higher cross-coupling efficiency .
- Solvent systems : THF/DCM mixtures improve reaction homogeneity but may require post-synthesis solvent recovery .
- Purification : Flash chromatography vs. recrystallization for removing unreacted intermediates .
Challenges:
- Scalability of boronated intermediates due to sensitivity to moisture and oxygen .
- Regulatory compliance for GMP-grade production (residual metal catalysts <10 ppm) .
Advanced: What analytical techniques resolve structural ambiguities in SM-102 analogs?
Contradictions:
- Discrepancies in metabolite identification (e.g., oxidized vs. hydrolyzed products) require tandem MS/MS fragmentation .
Basic: How do structural features of SM-102 influence LNP stability?
- Hydrophobic tail length : C17 chains enhance membrane fluidity, while C11 undecoxy groups improve packing density .
- Ionizable headgroup : Protonation at endosomal pH (5.0–6.5) disrupts lipid bilayers, releasing mRNA .
Stability Data:
| Condition | LNP Size (nm) | PDI | Reference |
|---|---|---|---|
| 4°C, 30 days | 85 ± 3 | 0.12 | |
| 25°C, 7 days | 92 ± 5 | 0.18 |
Advanced: How do lipid ratios (SM-102:DSPC:Cholesterol:PEG) impact mRNA delivery efficacy?
Optimal ratios (50:10:38.5:1.5 mol%) balance encapsulation efficiency (>90%) and endosomal escape:
- SM-102 : Primary mRNA-binding component.
- DSPC : Stabilizes lamellar structure.
- Cholesterol : Reduces particle aggregation.
- PEG-lipid : Minimizes immune recognition .
Contradictions:
Advanced: How to address discrepancies in SM-102 biodistribution across animal models?
- Species-specific factors : Liver tropism in rats (70% AUC) vs. splenic uptake in mice (45%) .
- Dosing route : Intravenous vs. intramuscular administration alters clearance rates (t₁/₂: 6h vs. 24h) .
- Sex differences : Female rats show 20% higher hepatic accumulation than males .
Recommendations:
Basic: What quality control benchmarks are mandatory for SM-102 in preclinical studies?
| Parameter | Specification | Method | Reference |
|---|---|---|---|
| Purity | ≥98% | HPLC | |
| Residual solvents | <500 ppm (THF, DCM) | GC-FID | |
| Heavy metals | <10 ppm (Pd, Cu) | ICP-MS | |
| Storage | -20°C, under argon | Stability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
